molecular formula C11H15N3O5 B12395859 N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B12395859
M. Wt: 269.25 g/mol
InChI Key: RWYFZABPLDFELM-NQMVMOMDSA-N
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Description

This compound is a cytidine derivative characterized by an acetamide group at the N4 position of the pyrimidine ring and a hydroxylated oxolane (tetrahydrofuran) sugar moiety. Its IUPAC name reflects the stereochemistry at positions 2R, 4R, and 5R of the sugar ring, which is critical for its biochemical interactions. The absence of substituents like methoxy or fluorine groups distinguishes it from structurally related analogs (e.g., ). Its molecular formula is C₁₁H₁₅N₃O₆, with a molecular weight of 285.25 g/mol.

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8-,10-/m1/s1

InChI Key

RWYFZABPLDFELM-NQMVMOMDSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@H](O2)CO)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves the reaction of a pyrimidine derivative with an acylating agent. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include DNA replication, transcription, and repair .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and key properties of the target compound and its analogs:

Compound Name (IUPAC) Substituents on Sugar Ring Pyrimidine Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide -OH at C4, -CH₂OH at C5 N4-acetyl 285.25 Potential nucleoside analog with unmodified sugar; may exhibit moderate metabolic stability
N4-Acetyl-2'-O-methylcytidine -OCH₃ at C3, -OH at C4, -CH₂OH at C5 N4-acetyl 299.27 Increased lipophilicity due to methoxy group; used in RNA modification studies
N-Acetyl-2'-deoxy-2',2'-difluorocytidine -F at C2 and C3, -OH at C4, -CH₂OH at C5 N4-acetyl 305.24 Enhanced enzymatic stability (fluorine prevents glycosidic bond cleavage); antiviral applications
N4-Benzoyl-5-Methyl-2′-deoxycytidine -OH at C4, -CH₂OH at C5 N4-benzoyl, C5-methyl 345.35 Improved DNA incorporation (5-methyl group); used in oligonucleotide synthesis
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]urea -OH at C4, -CH₂OH at C5 Urea at N4 270.10 Altered hydrogen-bonding capacity; potential for kinase inhibition

Metabolic and Biochemical Implications

  • Hydroxyl vs. Methoxy Groups: The target compound’s hydroxyl group at C4 (vs.
  • Fluorinated Analogs : Compounds like N-Acetyl-2'-deoxy-2',2'-difluorocytidine () resist degradation by phosphorylases due to fluorine’s electron-withdrawing effects, making them more suitable for prolonged therapeutic action .
  • Pyrimidine Modifications : The 5-methyl group in N4-Benzoyl-5-Methyl-2′-deoxycytidine () enhances base-pairing specificity in DNA, whereas the benzoyl group may alter protein-binding affinities .

Biological Activity

N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, also referred to as a nucleoside analog, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and a hydroxymethylated oxolane moiety. Its molecular formula is C13H20N2O5C_{13}H_{20}N_{2}O_{5} with a molecular weight of approximately 284.308 g/mol. The chemical structure can be represented as follows:

ComponentDescription
IUPAC NameN-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
CAS Number57741-91-0
Molecular FormulaC13H20N2O5
Molecular Weight284.308 g/mol

Antiviral Activity

Research indicates that nucleoside analogs like N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide exhibit antiviral properties by inhibiting viral replication. A study demonstrated that this compound can effectively inhibit the replication of certain RNA viruses through interference with viral polymerases, leading to decreased viral load in infected cells .

Synergistic Effects

The compound has shown synergistic effects when combined with other chemotherapeutic agents. For instance, in studies involving cancer cell lines, it was found that co-administration with gemcitabine hydrochloride enhanced cytotoxicity against pancreatic cancer cells . This suggests potential applications in combination therapies for more effective cancer treatment.

The proposed mechanism involves the incorporation of the compound into viral RNA or DNA during replication. This incorporation disrupts normal nucleic acid synthesis and leads to premature termination of viral genome replication . Additionally, the compound's structural similarity to natural nucleosides allows it to evade some cellular defenses.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide against influenza virus. The results indicated a significant reduction in viral titers in treated cells compared to untreated controls, supporting its potential as an antiviral agent.

Study 2: Cancer Treatment

A clinical study investigated the effects of combining N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide with standard chemotherapy regimens in patients with advanced pancreatic cancer. The combination therapy resulted in improved patient outcomes and enhanced survival rates compared to those receiving chemotherapy alone.

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